Home > Products > Building Blocks P259 > 5,6,7,8-Tetrahydroisoquinoline-1,3-diol
5,6,7,8-Tetrahydroisoquinoline-1,3-diol - 36556-02-2

5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Catalog Number: EVT-1713310
CAS Number: 36556-02-2
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloroisoquinolines

    Compound Description: 3-Chloroisoquinolines are a class of isoquinoline derivatives where a chlorine atom replaces a hydrogen at the 3-position. The provided research discusses the synthesis of 3-chloroisoquinolines from 3-alkoxyisoquinolines using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) [].

1,3-Dialkoxy-4-cyano-5,6,7,8-tetrahydroisoquinolines

    Compound Description: These compounds share the core tetrahydroisoquinoline structure with 5,6,7,8-Tetrahydroisoquinoline-1,3-diol. They are characterized by the presence of alkoxy groups at positions 1 and 3, and a cyano group at position 4. The research highlights their unusual decynation under Vilsmeier-Haack conditions [].

5,6,7,8-Tetrahydronaphthalene-1,3-dicarbonitrile (THNDC)

    Compound Description: THNDC is synthesized via cyclization reactions and serves as a precursor for multi-substituted benzenes []. It exhibits potential for introducing bioactive molecules and demonstrates favorable physicochemical, pharmacokinetic, and drug-like properties.

1,2,3,4-Tetrahydroisoquinoline-6,8-dicarbonitrile (THIDC)

    Compound Description: THIDC, similarly to THNDC, acts as a building block for multi-substituted benzene synthesis through cyclization reactions []. It exhibits potential for incorporating bioactive molecules and demonstrates favorable physicochemical, pharmacokinetic, and drug-like properties.

N- and C-3-Modified Laudanosoline Derivatives

    Compound Description: This class of compounds represents modifications to the natural product Laudanosoline. These modifications, particularly at the nitrogen and C-3 positions, are explored for enhancing the compound's potency as influenza PAN endonuclease inhibitors [].

1,2-Dihydroisoquinolines

    Compound Description: These compounds are isomers of 1,2-dihydroisoquinolines and are synthesized through amide-catalyzed isomerization reactions []. They can further convert to other heterocyclic systems like pyrimido[6,1-a]isoquinolin-2-ones.

1-Phenyl-1,2,3,4-tetrahydroisoquinolines

    Compound Description: These compounds, specifically those with a defined stereochemistry at the 1-position, exhibit NMDA antagonistic activity []. Their synthesis involves diastereoselective additions of chiral aryllithium reagents to acylimines.

(S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide (S 55746)

    Compound Description: This complex molecule is a Bcl-2 inhibitor developed for cancer treatment. It demonstrates nonlinear pharmacokinetics, which have been studied through PBPK modeling and interspecies extrapolation strategies [, ].

1-(Biphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol (EDL-155)

    Compound Description: This compound exhibits selective cytotoxicity towards glioma cells, suggesting potential as an anti-cancer agent for this type of brain cancer []. EDL-155's mechanism of action appears to involve the disruption of mitochondria and the induction of autophagy.

Overview

5,6,7,8-Tetrahydroisoquinoline-1,3-diol is a bicyclic organic compound belonging to the isoquinoline family, characterized by a tetrahydroisoquinoline structure with hydroxyl groups on the 1 and 3 positions. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. It is classified as a diol due to the presence of two hydroxyl functional groups.

Source and Classification

5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be derived from natural sources or synthesized through various chemical methods. Its classification falls under the category of isoquinoline alkaloids, which are known for their diverse pharmacological properties, including neuroprotective effects and potential applications in treating neurological disorders .

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-tetrahydroisoquinoline-1,3-diol can be achieved through several methods:

  1. Pictet–Spengler Reaction: This biomimetic approach involves the cyclization of amino acids or their derivatives with aldehydes or ketones to form tetrahydroisoquinoline derivatives.
  2. Reduction of Isoquinoline Derivatives: Starting from isoquinoline compounds, reduction processes can yield tetrahydro derivatives through catalytic hydrogenation or chemical reduction methods.
  3. Multi-step Synthesis: Various synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired diol structure .

Technical Details

In the Pictet–Spengler reaction, for example, a typical procedure might involve reacting tryptamine with an appropriate aldehyde under acidic conditions to facilitate cyclization and subsequent reduction steps to yield the tetrahydroisoquinoline structure. The final purification often includes chromatography techniques to isolate the target compound in high purity.

Molecular Structure Analysis

Structure

5,6,7,8-Tetrahydroisoquinoline-1,3-diol features a fused bicyclic system with the following structural characteristics:

  • Molecular Formula: C9H11NO2
  • Molecular Weight: Approximately 167.19 g/mol
  • Key Functional Groups: Hydroxyl (-OH) groups at positions 1 and 3.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques for confirming the structure of synthesized compounds. For instance, NMR data would reveal characteristic chemical shifts corresponding to the protons on the tetrahydro ring and hydroxyl groups .

Chemical Reactions Analysis

Reactions

5,6,7,8-Tetrahydroisoquinoline-1,3-diol can participate in various chemical reactions:

  1. Oxidation: The hydroxyl groups can be oxidized to carbonyls or further oxidized to carboxylic acids.
  2. Esterification: Reaction with carboxylic acids or their derivatives can yield esters.
  3. Acylation: The diol can undergo acylation reactions to introduce acyl groups at the hydroxyl positions.

Technical Details

For example, oxidation reactions typically involve reagents such as pyridinium chlorochromate (PCC) or sodium dichromate under controlled conditions to selectively oxidize hydroxyl groups without affecting other functionalities.

Mechanism of Action

The biological activity of 5,6,7,8-tetrahydroisoquinoline-1,3-diol is hypothesized to involve interactions with neurotransmitter systems in the brain. Studies suggest that it may act as a modulator of dopaminergic pathways and exhibit neuroprotective properties by scavenging free radicals and reducing oxidative stress .

Process Data

Research indicates that compounds with similar structures have shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. The precise mechanism may involve inhibition of apoptotic signaling pathways or enhancement of neurotrophic factor signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Varies depending on purity; generally around 147–149 °C.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: The presence of hydroxyl groups makes it reactive towards electrophiles in substitution reactions.
Applications

5,6,7,8-Tetrahydroisoquinoline-1,3-diol has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Parkinson's disease.
  2. Pharmacology: Studied for its ability to modulate neurotransmitter systems and its potential role as an antidepressant or anxiolytic agent.
  3. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex alkaloids and pharmaceutical compounds .
Introduction to Isoquinoline Alkaloids and Structural Significance

Isoquinoline alkaloids represent a structurally diverse and pharmacologically significant class of nitrogen-containing plant metabolites. Characterized by a benzene ring fused to a pyridine ring, the isoquinoline core serves as the chemical foundation for thousands of naturally occurring compounds with profound biological activities. Among these, tetrahydroisoquinoline (THIQ) derivatives, where the heterocyclic ring is saturated, constitute a major subgroup with extensive medicinal chemistry relevance. The compound 5,6,7,8-Tetrahydroisoquinoline-1,3-diol (hereafter referred to as catecholic THIQ) occupies a distinctive position within this chemical space. Its structure features a fully saturated isoquinoline core with vicinal hydroxyl groups at the 1 and 3 positions, creating a catechol moiety (ortho-dihydroxybenzene) capable of metal chelation, redox activity, and specific biomolecular interactions. This unique arrangement underpins its multifaceted roles in biosynthesis, receptor binding, and as a privileged scaffold in modern drug design, distinguishing it from simpler THIQ analogs lacking this dihydroxy substitution [1] [6] [7].

Historical Context of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

The exploration of tetrahydroisoquinoline derivatives in medicine spans several decades, marked by evolving hypotheses and significant pharmacological discoveries. Early scientific interest (1970s-1990s) was heavily influenced by the "alcoholism-tetrahydroisoquinoline hypothesis", which proposed that endogenous condensation products of biogenic amines (like dopamine) and aldehydes (including acetaldehyde derived from ethanol metabolism) could generate neuroactive THIQs, potentially contributing to addiction mechanisms. Compounds like tetrahydropapaveroline (THP), structurally related to the catecholic THIQ, were central to this theory. While this specific hypothesis regarding alcoholism causation has been largely discredited due to insufficient clinical evidence and inconsistent neurochemical findings [6], it stimulated intense research into the neuropharmacology of THIQs.

Subsequent research revealed a complex duality in biological effects among structurally similar THIQs. Some derivatives, notably 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTHIQ), demonstrated neurotoxic properties in preclinical models. Studies indicated its ability to induce Parkinsonism-like symptoms in mice, decrease tyrosine hydroxylase activity (the rate-limiting enzyme in dopamine synthesis), and deplete striatal dopamine levels, suggesting a potential role in neurodegenerative processes [3] [6]. Conversely, other THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ), exhibited neuroprotective effects, enhancing glutathione levels and nitric oxide production, thereby counteracting oxidative stress – a key pathological factor in Parkinson's and other neurodegenerative diseases [3]. This dichotomy highlighted the profound impact of specific substituents, particularly the nature of the N1 substituent (benzyl vs. methyl), on biological activity.

Parallel investigations focused on synthetic THIQ derivatives designed as conformationally restrained analogs of known bioactive molecules. A significant example is TDIQ (5,6,7,8-Tetrahydro-1,3-dioxolo[4,5-g]isoquinoline), synthesized as a rigid analog of amphetamine. Surprisingly, despite its structural relationship to a potent stimulant, TDIQ lacked locomotor stimulant or depressant effects. Instead, it displayed selective high-affinity binding to all three subtypes (α2A, α2B, α2C) of the alpha-2 adrenergic receptor, functioning as an agonist or partial agonist. Behaviorally, it demonstrated anxiolytic effects and suppressed appetite in rodent models, without significant motor impairment or cardiovascular effects (heart rate, blood pressure) at therapeutic doses [1]. This pivotal work, emerging in the early 2000s, marked a major shift, demonstrating that THIQs could be rationally designed for selectivity towards specific receptor targets, moving beyond the neurotoxicity/neuroprotection paradigm and opening avenues for treating anxiety, substance abuse, and obesity.

Table 1: Key Tetrahydroisoquinoline Derivatives and Their Historical Biological Significance

Compound NameStructural FeaturePrimary Historical Biological Activity/AssociationSignificance
Tetrahydropapaveroline (THP)Catecholic THIQAlcoholism hypothesis, NeurotoxicityCentral to early endogenous neurotoxin theories; dopamine depletion.
1-Benzyl-THIQ (1BnTHIQ)N1-Benzyl substitutionNeurotoxicity (Parkinsonism models)Induced Parkinsonism-like symptoms, dopamine depletion in mice.
1-Methyl-THIQ (1MeTHIQ)N1-Methyl substitutionNeuroprotectionIncreased glutathione/NO; protected against oxidative stress in models.
TDIQ1,3-Dioxolo-fused catechol equivalentSelective α2-Adrenergic Agonist/Partial AgonistDemonstrated anxiolytic & appetite suppressant effects without abuse potential.

Role of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol in Alkaloid Biosynthesis and Drug Discovery

The catecholic THIQ scaffold, exemplified by 5,6,7,8-Tetrahydroisoquinoline-1,3-diol and its derivatives, serves as a critical biosynthetic intermediate and a versatile pharmacophore in contemporary drug discovery programs.

Biosynthetic Significance:The catecholic THIQ structure represents a fundamental building block in the biosynthesis of complex isoquinoline alkaloids. Its formation typically occurs via the Pictet-Spengler condensation of dopamine with an aldehyde. Notably, this reaction can occur non-enzymatically under physiological conditions or be enzymatically catalyzed (e.g., by norcoclaurine synthase, NCS). Research has identified phenylacetaldehyde, a carbonyl compound generated during the Maillard reaction in cooked meats (particularly overcooked), as a key precursor capable of condensing with endogenous dopamine to form 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, a direct structural analog differing only in the benzyl substituent versus hydrogen at N1 [3] [5]. This finding highlights a potential dietary source of exogenous THIQ derivatives capable of crossing the blood-brain barrier. While the neurotoxic potential of some condensation products was historically concerning, rigorous in vitro assessment using advanced 3D neurosphere models has demonstrated that 1-benzyl-6,7-diol-THIQ does not induce cytotoxicity or oxidative stress within 24 hours of exposure across tested concentrations, challenging earlier assumptions about the inherent neurotoxicity of such dietary-derived alkaloids [3].

Modern biosynthetic approaches leverage the catecholic THIQ core for efficient production. Recent breakthroughs involve engineered enzyme cascades designed to bypass complex natural pathways and difficult-to-express plant enzymes (like P450s and BBE). Key innovations include:

  • Substrate Engineering: Utilizing readily available substrates like 2-(3-hydroxy-4-methoxyphenyl) acetic acid (1a), reduced in situ by a carboxylic acid reductase (CAR) to the corresponding aldehyde, which then condenses with dopamine via NCS to form the core (S)-THIQ-diol scaffold. This strategy avoids the need for difficult hydroxylation steps.
  • Enzyme Engineering: Overcoming the critical bottleneck of Berberine Bridge Enzyme (BBE) expression – essential for the oxidative cyclization converting benzylisoquinolines to protoberberines – through multi-faceted optimization (molecular chaperones, promoter engineering, directed evolution, cofactor enhancement). This achieved gram-scale titers (e.g., 3.19 g L⁻¹ of (S)-scoulerine), a 28-fold increase over previous methods [5].
  • Concise Cascades: Designing artificial 6-enzyme cascades integrating CAR, NCS, O-methyltransferases (OMT), N-methyltransferases (CNMT), BBE, and O-methyltransferases (S9OMT) enabling high-yield, one-pot production of complex alkaloids like Rotundine (L-tetrahydropalmatine) at impressive gram-scale titers (2.44 g L⁻¹) from simple precursors [5]. These cascades not only produce natural alkaloids efficiently but also provide platforms for generating novel unnatural analogs.

Drug Discovery Applications:The catecholic THIQ structure is a privileged scaffold in medicinal chemistry due to its:

  • Metal-Binding Pharmacophore (MBP): The catechol moiety acts as an excellent chelator of divalent metal ions (Mg²⁺, Mn²⁺), crucial for targeting metalloenzymes.
  • Hydrogen-Bonding Capacity: The hydroxyl groups facilitate strong interactions with protein residues.
  • Structural Rigidity and Diversity Potential: Allows for systematic substitution to explore structure-activity relationships (SAR).

Table 2: Biosynthesis and Drug Discovery Applications of Catecholic THIQ Derivatives

AreaKey Compound/ScaffoldApplication/FunctionInnovation/Outcome
Biosynthesis1-Benzyl-6,7-diol-THIQDietary-derived alkaloidFormed from Maillard rxn. phenylacetaldehyde + dopamine; No acute neurotoxicity in 3D models [3].
(S)-Reticuline PrecursorsCentral BIA intermediateEngineered CAR/NCS cascade avoids P450 hydroxylation, simplifying pathway [5].
Engineered BBEOxidative cyclization28-fold titer increase (3.19 g/L (S)-scoulerine) via chaperones/evolution [5].
Rotundine (L-THP)Target alkaloid (analgesic/sedative)Gram-scale (2.44 g/L) production via optimized 6-enzyme cascade [5].
Drug DiscoveryTDIQ Derivativesα2-Adrenergic Receptor LigandsSelective agonist/partial agonist; Anxiolytic & appetite suppressant effects [1].
Laudanosoline (3) & AnaloguesInfluenza PAN Endonuclease InhibitorsBinds PAN active site Mn²⁺ ions via catechol; IC₅₀ ~2 μM; Antiviral EC₅₀ = 2.58 μM [4].
Optimized PAN Inhibitors (e.g., 13e)Anti-influenza agentsSAR exploration on N-substituents improved potency & cellular activity [4].
Halogenated ProtoberberinesNovel unnatural alkaloidsEnzyme cascades enable biosynthesis of diverse halogenated analogs for drug screening [5].
  • Alpha-2 Adrenergic Receptor Targeting: The pharmacological profile of TDIQ, featuring a methylenedioxy group bridging the catechol oxygens (a bioisostere of the free catechol), represents the most direct exploitation of the catecholic THIQ scaffold for central nervous system (CNS) targets. Its high affinity and selectivity for alpha-2 adrenergic receptor subtypes underpin its therapeutic-like effects – anxiolysis in marble-burying tests and inhibition of snack consumption in mice – observed at doses significantly below those causing motor incoordination. Its ability to serve as a discriminative stimulus distinct from cocaine or amphetamine, coupled with its inhibition of cocaine-seeking behavior in rats, highlights its potential as a therapeutic adjunct for cocaine abuse treatment. Its favorable side-effect profile, notably lacking significant cardiovascular effects (BP, HR) or abuse liability in preclinical models, further solidified the catecholic THIQ core as a valuable template for developing novel CNS agents [1].
  • Antiviral Agents (Influenza PAN Endonuclease Inhibition): Recent work has identified the unmodified catecholic THIQ scaffold, particularly in laudanosoline (3), as a potent inhibitor of the influenza virus polymerase acidic protein endonuclease (PAN). PAN is a Mn²⁺-dependent enzyme essential for the viral "cap-snatching" mechanism of mRNA transcription. Laudanosoline binds directly to the divalent metal ions (Mn²⁺) within the PAN active site via its catechol group, achieving IC₅₀ values around 2 μM in enzymatic assays. Structural optimization around this scaffold, focusing on N-substitution (e.g., introduction of carboxylic acid groups) to improve cellular permeability and potency while maintaining the essential metal-chelating catechol, has yielded analogs like compound 1 (IC₅₀ = 0.49 μM; Antiviral EC₅₀ = 2.58 μM in MDCK cells) and further optimized leads (e.g., 13e) with excellent activity against influenza A virus. These compounds represent promising new chemotypes to combat strains resistant to current neuraminidase inhibitors (oseltamivir) or cap-dependent endonuclease inhibitors (baloxavir) [4].
  • Generation of Structural Diversity: The power of modern biosynthetic approaches, particularly optimized enzyme cascades, extends beyond natural product synthesis. These platforms readily enable the incorporation of halogenated precursors or modified substrates, facilitating the efficient production of unnatural halogenated protoberberine alkaloids. This capability significantly expands the chemical space available for drug screening programs, allowing rapid access to novel analogs of the catecholic THIQ scaffold that might possess enhanced or entirely new pharmacological activities [5].

Properties

CAS Number

36556-02-2

Product Name

5,6,7,8-Tetrahydroisoquinoline-1,3-diol

IUPAC Name

1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12)

InChI Key

KIBWBJZQFURZIF-UHFFFAOYSA-N

SMILES

C1CCC2=C(NC(=O)C=C2C1)O

Canonical SMILES

C1CCC2=C(NC(=O)C=C2C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.